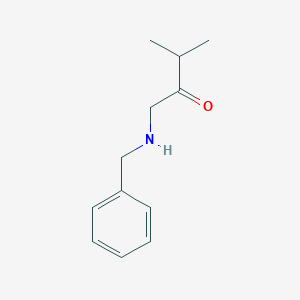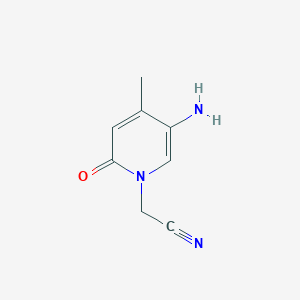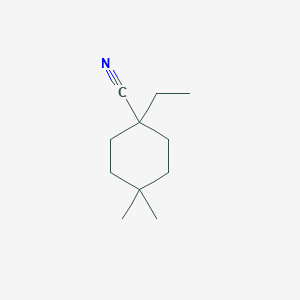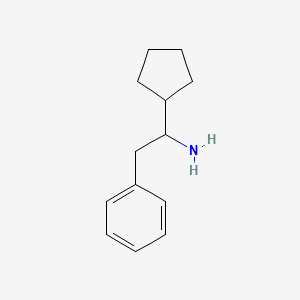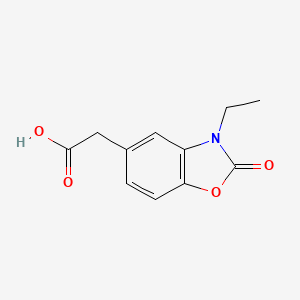
2-(3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
準備方法
The synthesis of 2-(3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of an acid catalyst to form the benzoxazole ring. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.
化学反応の分析
2-(3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the parent acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzoxazole ring.
科学的研究の応用
2-(3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Research: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The benzoxazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its binding affinity and specificity.
Molecular targets and pathways involved may include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways. Detailed studies are required to elucidate the exact mechanism of action for each specific application.
類似化合物との比較
2-(3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid can be compared with other benzoxazole derivatives, such as:
2-(2-Hydroxyphenyl)benzoxazole: Known for its fluorescence properties and used in optical applications.
2-(2-Aminophenyl)benzoxazole: Studied for its potential as an antimicrobial agent.
2-(2-Methylphenyl)benzoxazole: Used in the synthesis of polymers and materials with specific electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and acetic acid substituents may enhance its solubility, reactivity, and potential biological activity compared to other benzoxazole derivatives.
特性
分子式 |
C11H11NO4 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC名 |
2-(3-ethyl-2-oxo-1,3-benzoxazol-5-yl)acetic acid |
InChI |
InChI=1S/C11H11NO4/c1-2-12-8-5-7(6-10(13)14)3-4-9(8)16-11(12)15/h3-5H,2,6H2,1H3,(H,13,14) |
InChIキー |
GLYBWAQGPXMBOA-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=CC(=C2)CC(=O)O)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13162302.png)
![(2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid](/img/structure/B13162309.png)


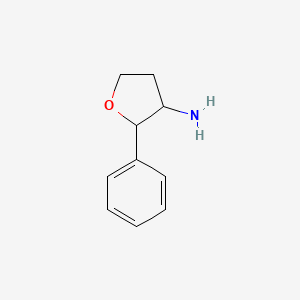

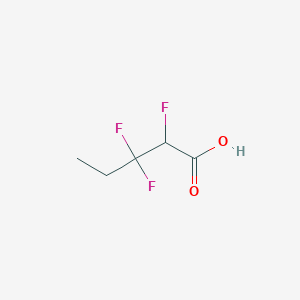
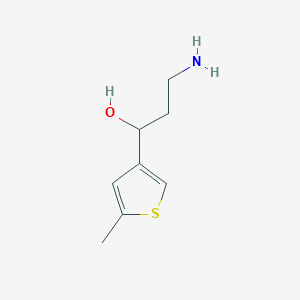
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid](/img/structure/B13162347.png)
